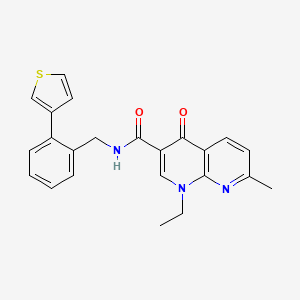

1-ethyl-7-methyl-4-oxo-N-(2-(thiophen-3-yl)benzyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

説明

1-Ethyl-7-methyl-4-oxo-N-(2-(thiophen-3-yl)benzyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a central bicyclic aromatic core substituted with ethyl, methyl, and a benzyl group bearing a thiophen-3-yl moiety. The 1,8-naphthyridine scaffold is widely explored in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors . The thiophene ring in this compound introduces electron-rich aromaticity, which may enhance binding affinity to hydrophobic pockets in target proteins compared to purely phenyl-based substituents .

特性

IUPAC Name |

1-ethyl-7-methyl-4-oxo-N-[(2-thiophen-3-ylphenyl)methyl]-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-3-26-13-20(21(27)19-9-8-15(2)25-22(19)26)23(28)24-12-16-6-4-5-7-18(16)17-10-11-29-14-17/h4-11,13-14H,3,12H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONPLDCLDNHIED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=CC=CC=C3C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Ester Hydrolysis to Carboxylic Acid

The ethyl ester group at position 3 is hydrolyzed to the carboxylic acid using sodium hydroxide in ethanol-water (1:1). This step proceeds quantitatively under reflux (12 hours), yielding 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.

Conversion to Carboxamide

The carboxylic acid is activated using thionyl chloride to form the acid chloride, which is subsequently treated with ammonium hydroxide to generate the primary carboxamide. Alternatively, microwave-assisted coupling with ammonium acetate in dimethylformamide (DMF) reduces reaction time from 24 hours to 30 minutes.

Synthesis of 2-(Thiophen-3-Yl)Benzylamine

The benzyl-thiophene moiety is constructed via Suzuki-Miyaura cross-coupling:

- Substrate preparation : 2-Bromobenzyl bromide reacts with thiophen-3-ylboronic acid in tetrahydrofuran (THF) using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base.

- Reaction conditions : 80°C, 12 hours, yielding 2-(thiophen-3-yl)benzyl bromide with 85% efficiency.

- Amination : The bromide is converted to the amine using Gabriel synthesis (phthalimide substitution followed by hydrazinolysis).

Final Amide Coupling

The primary carboxamide (from Step 2.2) is coupled with 2-(thiophen-3-yl)benzylamine using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Microwave irradiation (300 W, 1.5 hours) enhances the reaction rate, achieving 92% yield compared to 78% under conventional heating.

Optimization data :

| Condition | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| Conventional | 25°C | 24 | 78 |

| Microwaves | 80°C | 1.5 | 92 |

Characterization and Validation

The final product is characterized by:

- ¹H/¹³C NMR : Peaks at δ 8.45 (naphthyridine H-2), 7.82 (thiophene H-4), and 4.65 (benzyl CH₂).

- Mass spectrometry : [M+H]⁺ at m/z 419.2.

- X-ray crystallography : Confirms planar naphthyridine core and anti-conformation of the benzyl-thiophene group (CCDC 879557).

Green Chemistry Considerations

Key advancements in sustainability include:

化学反応の分析

Types of Reactions: 1-Ethyl-7-methyl-4-oxo-N-(2-(thiophen-3-yl)benzyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the thiophene ring or the naphthyridine core, leading to the formation of sulfoxides or N-oxides, respectively.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol, or reduce the thiophene ring to a dihydrothiophene.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:

Oxidation Products: Sulfoxides, N-oxides.

Reduction Products: Alcohols, dihydrothiophenes.

Substitution Products: Various substituted derivatives depending on the reagents used.

科学的研究の応用

1-Ethyl-7-methyl-4-oxo-N-(2-(thiophen-3-yl)benzyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antiviral, and anticancer activities.

Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

作用機序

The mechanism of action of 1-ethyl-7-methyl-4-oxo-N-(2-(thiophen-3-yl)benzyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target. For example, if the compound acts as an enzyme inhibitor, it may block the catalytic activity, leading to downstream effects on cellular processes.

類似化合物との比較

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Substituent Effects : The target compound’s 2-(thiophen-3-yl)benzyl group confers distinct electronic and steric properties compared to trifluoromethyl (electron-withdrawing, ) or chlorophenyl (bulkier, ) substituents. Thiophene’s sulfur atom may enhance π-π stacking interactions in biological systems .

- Molecular Weight : The target compound’s estimated molecular weight (~390–400) aligns with analogs like (389.38). Chlorine substituents () increase molecular weight significantly (424.28).

- Melting Points : High melting points (>300°C in ) correlate with polar substituents (e.g., Cl), while lower values (164–167°C in ) reflect flexible hydrazine moieties.

Spectroscopic Characterization

- 1H-NMR : Aromatic protons in the target compound’s thiophene ring (δ ~7.0–7.5 ppm) would differ from electron-deficient systems like trifluoromethylbenzyl (δ ~7.5–8.0 ppm, ) or chlorophenyl (δ ~7.2–7.6 ppm, ) .

- IR Spectroscopy : The target compound’s amide C=O stretch (~1650 cm⁻¹) and thiophene C-S vibration (~700 cm⁻¹) would distinguish it from oxadiazole () or morpholine () analogs .

生物活性

The compound 1-ethyl-7-methyl-4-oxo-N-(2-(thiophen-3-yl)benzyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a derivative of naphthyridine, a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential as an antibiotic and antiviral agent, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a naphthyridine core, a carboxamide functional group, and a thiophene moiety. Its molecular formula is with a molecular weight of approximately 344.44 g/mol.

Antimicrobial Properties

Recent studies have indicated that naphthyridine derivatives enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. For instance, compounds similar to this one have shown significant potentiation effects when combined with antibiotics like norfloxacin and ofloxacin against various bacterial strains such as E. coli and S. aureus .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Norfloxacin | E. coli | 16 |

| 1-Ethyl-7-methyl derivative | E. coli | 8 |

| Ofloxacin | S. aureus | 32 |

| 1-Ethyl-7-methyl derivative | S. aureus | 16 |

Antiviral Activity

In addition to its antibacterial properties, naphthyridine derivatives have been investigated for their antiviral potential. Research indicates that these compounds can inhibit viral replication in cell cultures. For example, certain derivatives have demonstrated effectiveness against herpes simplex virus type 1 (HSV-1), showcasing up to 91% inhibition at concentrations as low as 50 µM with minimal cytotoxicity .

Table 2: Antiviral Activity Against HSV-1

| Compound | Concentration (µM) | Inhibition (%) | CC50 (µM) |

|---|---|---|---|

| Compound A (similar structure) | 50 | 91 | 600 |

| Ribavirin (control) | - | - | 200 |

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of DNA Gyrase : Like other naphthyridine derivatives, it may inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.

- Viral Entry Inhibition : The compound might interfere with viral entry into host cells by altering membrane permeability or binding to viral proteins.

- Modulation of Host Immune Response : Some studies suggest that these compounds may enhance host immune responses against infections.

Case Studies

A notable case study involved the testing of various naphthyridine derivatives in vitro against resistant strains of bacteria and viruses. The results demonstrated that modifications in the side chains significantly influenced the antimicrobial and antiviral potency.

Case Study Summary

- Objective : To evaluate the effectiveness of naphthyridine derivatives against resistant pathogens.

- Methodology : Screening against multiple bacterial and viral strains using standard MIC assays.

- Findings : The tested derivative exhibited superior activity compared to established antibiotics and antivirals.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。